Technical Guide: 2,4-Difluoro-3-methoxybenzonitrile (CAS 220353-20-8)
Technical Guide: 2,4-Difluoro-3-methoxybenzonitrile (CAS 220353-20-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogues and predictive models to offer a thorough resource.
Chemical and Physical Properties
2,4-Difluoro-3-methoxybenzonitrile is a substituted benzonitrile with the molecular formula C₈H₅F₂NO.[1] The presence of two fluorine atoms and a methoxy group on the benzene ring is expected to influence its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 220353-20-8 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Density | 1.3±0.1 g/cm³ | [2] |
| Boiling Point | 233.4±40.0 °C at 760 mmHg | [2] |
| Vapor Pressure | 0.1±0.5 mmHg at 25°C | [3] |
| Index of Refraction | 1.485 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted and Analogous Data)
The following are anticipated chemical shifts for ¹H and ¹³C NMR spectra based on data from similar fluorinated and methoxy-substituted benzonitriles. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | ~7.0-7.5 (aromatic CH), ~3.9 (OCH₃) | Based on analogues such as 2-methoxybenzonitrile and 4-methoxybenzonitrile. |
| ¹³C | ~160-110 (aromatic C), ~115 (CN), ~56 (OCH₃) | Based on analogues such as 2-methoxybenzonitrile and 4-methoxybenzonitrile. |
Infrared (IR) Spectroscopy (Analogous Data)
The IR spectrum of 2,4-Difluoro-3-methoxybenzonitrile is expected to show characteristic peaks for the nitrile, ether, and fluorinated aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch | 2220-2240 |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |
| C-F Stretch | 1000-1400 |
| Aromatic C=C Stretch | 1400-1600 |
Mass Spectrometry (MS) (Predicted Data)
Predicted mass-to-charge ratios (m/z) for various adducts of 2,4-Difluoro-3-methoxybenzonitrile are provided below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
| [M-H]⁻ | 168.02664 |
| [M]⁺ | 169.03337 |
Synthesis
A specific, validated experimental protocol for the synthesis of 2,4-Difluoro-3-methoxybenzonitrile is not publicly available. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar fluorinated benzonitriles, such as the cyanation of an aryl halide. A proposed workflow is detailed below.
Proposed Experimental Protocol: Cyanation of 2,4-Difluoro-3-methoxybromobenzene
This proposed method is adapted from the synthesis of 2,4-difluorobenzonitrile.
Materials:
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2,4-Difluoro-3-methoxybromobenzene
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Copper(I) cyanide (CuCN)
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N,N-Dimethylformamide (DMF)
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Difluoro-3-methoxybromobenzene in DMF.
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Add copper(I) cyanide to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and toluene.
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Extract the aqueous layer with toluene.
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 2,4-Difluoro-3-methoxybenzonitrile.
Potential Applications in Drug Development
While there is no specific biological activity reported for 2,4-Difluoro-3-methoxybenzonitrile, its structural features suggest potential as a valuable building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The nitrile group can serve as a versatile synthetic handle for the introduction of other functional groups or can act as a hydrogen bond acceptor in interactions with biological targets. Substituted benzonitriles are present in a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2,4-Difluoro-3-methoxybenzonitrile.
Safety Information
2,4-Difluoro-3-methoxybenzonitrile is classified as a hazardous substance. The following is a summary of its hazard statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

